N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide
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Overview
Description
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Bromination and Hydroxylation: The indole core is then brominated and hydroxylated to introduce the bromo and hydroxy groups at the desired positions.
Coupling with Dichlorobenzamide: The final step involves coupling the modified indole core with 2,4-dichlorobenzamide under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide stands out due to its unique combination of bromo, hydroxy, and dichlorobenzamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2N3O2/c1-8-5-11-14(17(25)23(2)15(11)12(18)6-8)21-22-16(24)10-4-3-9(19)7-13(10)20/h3-7,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLISJMVPOMIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=O)C3=C(C=C(C=C3)Cl)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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